N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)thian-4-amine |
InChI |
InChI=1S/C10H17N3S/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13/h3,5,9-10,12H,1-2,4,6-8H2 |
InChI Key |
KLHBYYTXPHZDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
Starting Materials : The synthesis begins with an imidazole derivative and a thian-4-amine precursor. These compounds are typically prepared separately before being combined in the final step.
Coupling Reaction : The imidazole derivative is reacted with the thian-4-amine precursor in a suitable solvent. Common solvents include ethanol or methanol, often with catalysts such as acids or bases to facilitate the reaction.
Formation of Hydrochloride Salt : The hydrochloride salt of this compound is formed by adding hydrochloric acid to the base compound. This step is crucial for stabilizing the compound and enhancing its solubility.
Detailed Synthesis Procedure
Step 1: Preparation of Imidazole Derivative
- Materials : Imidazole, appropriate alkylating agents (e.g., 2-chloroethylamine).
- Procedure : Imidazole is alkylated with 2-chloroethylamine in a solvent like ethanol or methanol. The reaction is typically catalyzed by a base such as sodium hydroxide.
Step 2: Preparation of Thian-4-amine Precursor
- Materials : Thian-4-amine, appropriate protecting groups if necessary.
- Procedure : Thian-4-amine may require protection of its amine group during synthesis. This is followed by deprotection before the final coupling step.
Step 3: Coupling Reaction
- Materials : Imidazole derivative, thian-4-amine precursor, solvent (e.g., ethanol), catalyst (e.g., hydrochloric acid).
- Procedure : The imidazole derivative and thian-4-amine precursor are combined in the chosen solvent. The mixture is heated under reflux conditions until the reaction is complete.
Step 4: Formation of Hydrochloride Salt
- Materials : this compound, hydrochloric acid.
- Procedure : Hydrochloric acid is added to the base compound to form the hydrochloride salt. This step is crucial for purification and stabilization.
Chemical Properties and Characterization
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to characterize the compound. NMR provides detailed information about the molecular structure, while IR helps identify functional groups.
Research Findings and Applications
While specific research findings on this compound are limited, compounds with similar structures have shown potential in pharmaceuticals and materials science. The imidazole ring and thian group contribute to its potential as a therapeutic agent or enzyme inhibitor.
Data Table: Chemical Properties of this compound
| Property | Value (Dihydrochloride Salt) | Value (Base Form) |
|---|---|---|
| CAS No. | 1909319-20-5 | Not specified |
| Molecular Formula | C10H19Cl2N3S | C10H17N3S |
| Molecular Weight | 284.24 g/mol | 211.33 g/mol |
| Solubility | Not available | Not available |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can produce various substituted imidazole derivatives .
Scientific Research Applications
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammation.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials
Mechanism of Action
The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Structural Analogues with Imidazole-Ethylamine Motifs
Key Observations :
- Core Heterocycle Influence: The thian core in the target compound is saturated, offering greater conformational flexibility compared to aromatic cores like quinoline or pyrimidine. This flexibility may enhance binding to targets requiring adaptable ligand geometries.
- Substituent Effects: The ethylimidazole group is a recurring motif in bioactive molecules. For example, histamine’s imidazole ring mediates receptor binding via hydrogen bonding , while antiplasmodial activity in quinoline derivatives is modulated by substituents like chlorine .
Thiazole and Thian Derivatives
Key Observations :
- Aromatic vs. Saturated Cores : Thiazole derivatives (e.g., ) exhibit planar, aromatic structures ideal for π-π stacking in enzyme active sites. In contrast, the thian core’s saturation may improve solubility and reduce metabolic instability.
- Electrophilic Substitution : Thiazole amines with electron-withdrawing groups (e.g., nitro, tosyl) enhance reactivity in electrophilic substitution reactions , whereas the thian core’s electron-rich sulfur atom may favor nucleophilic interactions.
Hybrid Heterocyclic Systems
Key Observations :
- Hybrid Systems : Combining heterocycles (e.g., thiazole-oxadiazole ) often enhances target affinity by engaging multiple binding pockets. The target compound’s ethylimidazole-thian hybrid may similarly exploit multi-modal interactions.
- Aromatic Extensions : Biphenyl-thiazole derivatives leverage extended conjugation for hydrophobic interactions, whereas the thian core’s aliphatic nature may favor interactions with membrane-bound targets.
Biological Activity
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological interactions, supported by relevant data tables and findings from various studies.
Chemical Structure and Synthesis
This compound is characterized by an imidazole ring, which is integral to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 247.79 g/mol. The synthesis typically involves the reaction between an imidazole derivative and a thian-4-amine precursor, often using solvents such as ethanol or methanol under catalytic conditions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and coordination with metal ions. This interaction profile suggests its potential role as an enzyme inhibitor and a ligand in biochemical assays . The imidazole moiety allows for specific interactions with amino acid residues in proteins, potentially modulating biochemical pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related imidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| This compound | E. coli | 0.025 |
Study on Enzyme Inhibition
In a study focused on enzyme inhibition, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results demonstrated that the compound could significantly reduce enzyme activity, suggesting its potential use in therapeutic applications targeting metabolic disorders .
Antifungal Activity Assessment
Another investigation assessed the antifungal properties of the compound against Candida albicans and other fungal strains. The findings indicated that the compound exhibited moderate antifungal activity, with MIC values ranging from 16.69 to 78.23 µM . This highlights its potential as a dual-action antimicrobial agent.
Q & A
Basic: What are the optimal synthetic routes for N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves coupling thian-4-amine derivatives with imidazole-containing alkylating agents. For example, intermediate dihydrochloride salts of the compound are synthesized by reacting thian-4-amine with 2-(1H-imidazol-1-yl)ethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Optimization includes:
- Temperature control : Maintaining 70–90°C to balance reaction rate and side-product formation .
- Catalysis : Using triethylamine or K₂CO₃ to neutralize HCl byproducts and drive the reaction forward .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol achieves >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.4–7.6 ppm), thian-4-amine methylene groups (δ 2.8–3.2 ppm), and ethylene linkers (δ 3.6–4.0 ppm) .
- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₆N₄S: 248.11) .
Advanced: How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to model intermolecular interactions in crystals, correlating with XRD data .
- Solvent Effects : Simulate solvation models (e.g., PCM) to assess stability in polar solvents, guiding solubility experiments .
Advanced: What strategies are recommended to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., microplate Alamar Blue for anti-mycobacterial activity) to minimize inter-lab variability .
- Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile discrepancies in potency data from different cell lines .
- Structural Confirmation : Verify compound identity via XRD or 2D NMR (e.g., NOESY) to rule out isomer contamination .
Advanced: How can crystallographic data for this compound be analyzed using software like SHELX?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) to collect diffraction data at 296 K .
- Structure Solution : Run SHELXT for direct methods to phase the data, followed by SHELXL for refinement with anisotropic displacement parameters .
- Validation : Check R factors (target: <0.05 for R₁), and analyze hydrogen-bonding networks with PLATON to ensure geometric accuracy .
Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification : Introduce substituents at the imidazole N1 or thian-4-amine positions (e.g., halogens, methyl groups) via reductive amination or Suzuki coupling .
- Bioisosteric Replacement : Replace the thian ring with piperidine or morpholine to assess ring size effects on bioavailability .
- In Silico Screening : Dock derivatives into target proteins (e.g., Mycobacterium tuberculosis enoyl reductase) using AutoDock Vina to prioritize synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
